5-Hydroxyvitamin D3 25-glucuronide
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Overview
Description
5-Hydroxyvitamin D3 25-glucuronide is a biochemical compound with the molecular formula C33H52O8 and a molecular weight of 576.76 g/mol . It is a derivative of 25-hydroxyvitamin D3, which is a metabolite of vitamin D3 (cholecalciferol). This compound is significant in the study of vitamin D metabolism and its various biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyvitamin D3 25-glucuronide typically involves the hydroxylation of vitamin D3 (cholecalciferol) followed by glucuronidation. One method involves using a whole-cell approach with molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions . This enzyme catalyzes the conversion of vitamin D3 to 25-hydroxyvitamin D3, which can then be further modified to form this compound.
Industrial Production Methods
Industrial production of 25-hydroxyvitamin D3 often involves biocatalytic platforms using monooxygenase or peroxygenase enzymes. These methods are optimized for high selectivity and yield, often incorporating cyclodextrin recycling to enhance efficiency . The glucuronidation step can be achieved using glucuronosyltransferase enzymes in a controlled bioreactor environment.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyvitamin D3 25-glucuronide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound.
Scientific Research Applications
5-Hydroxyvitamin D3 25-glucuronide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxyvitamin D3 25-glucuronide involves its conversion to active metabolites that interact with vitamin D receptors (VDRs) in the body. These receptors regulate the expression of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation . The compound is metabolized in the liver and kidneys, where it undergoes hydroxylation to form biologically active metabolites .
Comparison with Similar Compounds
Similar Compounds
25-Hydroxyvitamin D3:
1α,25-Dihydroxyvitamin D3:
3-epi-25-Hydroxyvitamin D3: An epimer of 25-hydroxyvitamin D3 with similar but distinct biological activity.
Uniqueness
5-Hydroxyvitamin D3 25-glucuronide is unique due to its glucuronidation, which enhances its solubility and facilitates its excretion from the body. This modification also affects its biological activity and metabolism, making it a valuable compound for studying vitamin D-related pathways and developing therapeutic interventions.
Properties
IUPAC Name |
(3S,6S)-6-[(6R)-6-[(3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O8/c1-19-10-13-23(34)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)41-31-28(37)26(35)27(36)29(40-31)30(38)39/h11-12,20,23-29,31,34-37H,1,6-10,13-18H2,2-5H3,(H,38,39)/b21-11+,22-12-/t20-,23+,24?,25+,26?,27+,28?,29?,31+,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQPJTROOXJOLQ-GYYWGDJMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O[C@H]1C(C([C@@H](C(O1)C(=O)O)O)O)O)C2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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